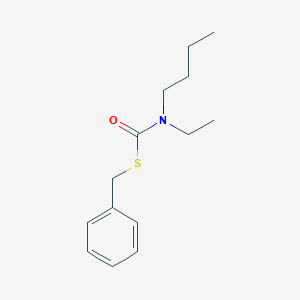
S-Benzyl butyl(ethyl)carbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Benzyl butyl(ethyl)carbamothioate: is an organic compound that belongs to the class of carbamothioates These compounds are characterized by the presence of a carbamothioate functional group, which consists of a carbonyl group (C=O) bonded to a sulfur atom (S) and a nitrogen atom (N)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-Benzyl butyl(ethyl)carbamothioate typically involves the reaction of a benzyl halide with a butyl(ethyl)carbamothioate precursor. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route used.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: S-Benzyl butyl(ethyl)carbamothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzyl or butyl(ethyl) groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted carbamothioates.
Aplicaciones Científicas De Investigación
S-Benzyl butyl(ethyl)carbamothioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamothioate derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of S-Benzyl butyl(ethyl)carbamothioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparación Con Compuestos Similares
S-Ethyl dipropyl carbamothioate: Another carbamothioate compound with similar chemical properties.
S-Propyl dipropylcarbamothioate:
Uniqueness: S-Benzyl butyl(ethyl)carbamothioate is unique due to its specific combination of benzyl and butyl(ethyl) groups, which may confer distinct chemical and biological properties compared to other carbamothioates.
Propiedades
Número CAS |
85785-21-3 |
|---|---|
Fórmula molecular |
C14H21NOS |
Peso molecular |
251.39 g/mol |
Nombre IUPAC |
S-benzyl N-butyl-N-ethylcarbamothioate |
InChI |
InChI=1S/C14H21NOS/c1-3-5-11-15(4-2)14(16)17-12-13-9-7-6-8-10-13/h6-10H,3-5,11-12H2,1-2H3 |
Clave InChI |
SUBYHMQYWPECDY-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CC)C(=O)SCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


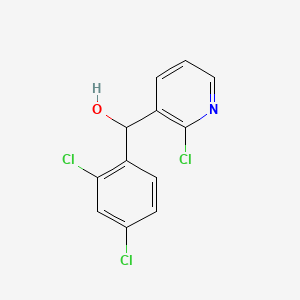
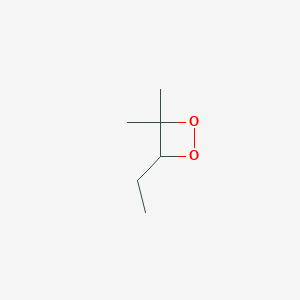
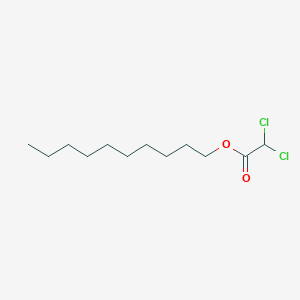
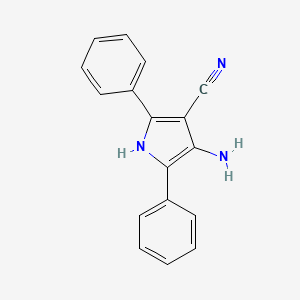
![N'-{4-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14423745.png)
![2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-3,5-dien-1-one](/img/structure/B14423747.png)

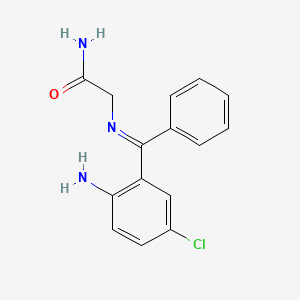
![{[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethyl]sulfanyl}benzene](/img/structure/B14423760.png)
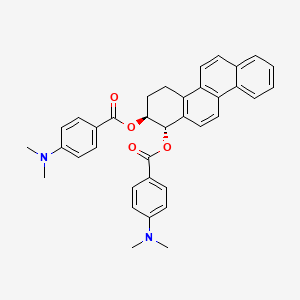
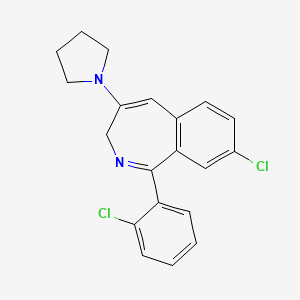
![[(1S,2S)-1-[2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetyl]oxy-1,2,3,4-tetrahydrochrysen-2-yl] 2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetate](/img/structure/B14423767.png)
![Dimethyl [(3-bromophenyl)imino]propanedioate](/img/structure/B14423772.png)
![N-[2-(2-Chlorophenyl)propan-2-yl]-2-(2-methylphenyl)acetamide](/img/structure/B14423779.png)
